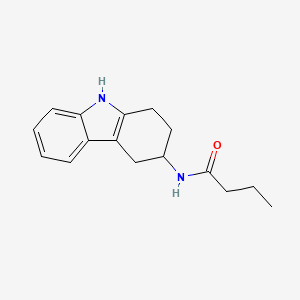
6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form the quinoline core . The specific substituents, such as the methyl and prop-2-en-1-yl groups, are introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch or continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
科学的研究の応用
6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline has several scientific research applications:
作用機序
The mechanism of action of 6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure and a wide range of biological activities.
2-Methylquinoline: Similar in structure but lacks the diphenyl and prop-2-en-1-yl groups, resulting in different chemical properties.
4-Phenylquinoline: Contains a phenyl group at the 4-position, similar to 6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline, but with different substituents.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl, diphenyl, and prop-2-en-1-yl groups enhances its potential for diverse applications in scientific research and industry .
特性
CAS番号 |
153388-66-0 |
|---|---|
分子式 |
C25H21N |
分子量 |
335.4 g/mol |
IUPAC名 |
6-methyl-2,4-diphenyl-3-prop-2-enylquinoline |
InChI |
InChI=1S/C25H21N/c1-3-10-21-24(19-11-6-4-7-12-19)22-17-18(2)15-16-23(22)26-25(21)20-13-8-5-9-14-20/h3-9,11-17H,1,10H2,2H3 |
InChIキー |
PLASIKUJIXWTNN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C3=CC=CC=C3)CC=C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


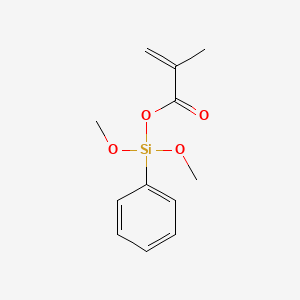
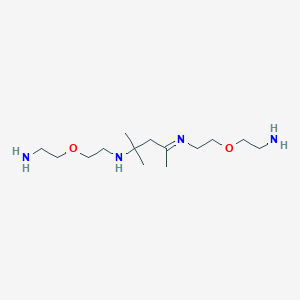
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
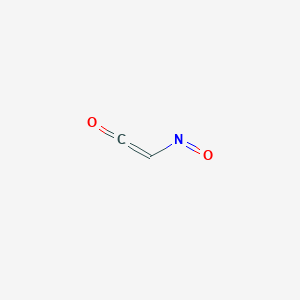
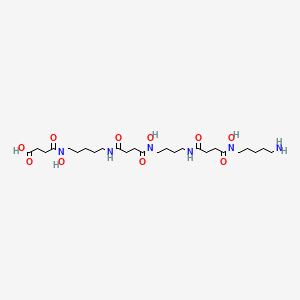
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
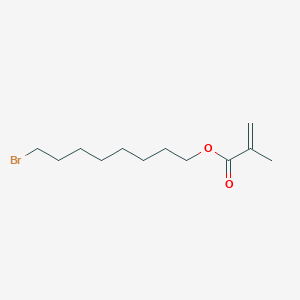
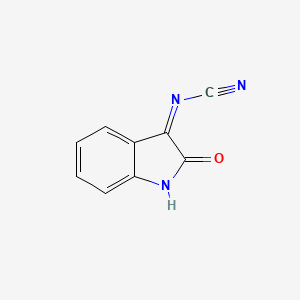

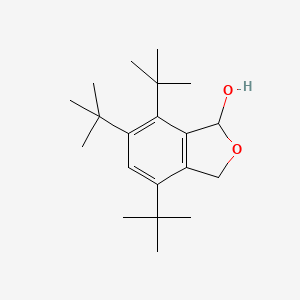
![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)

![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
